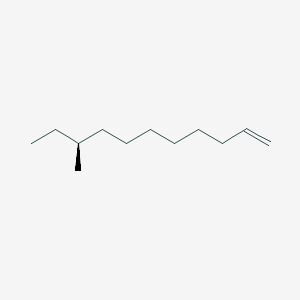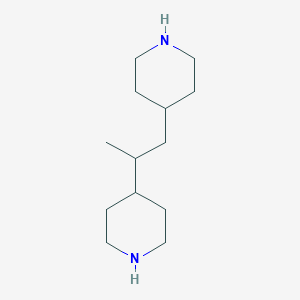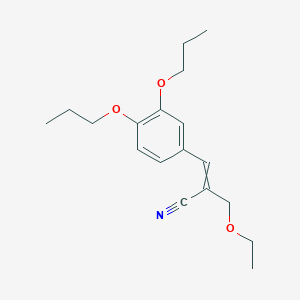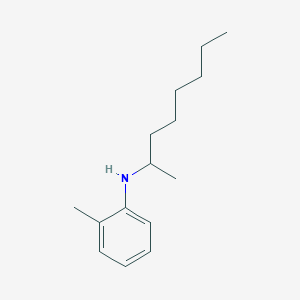![molecular formula C10H14O3S B12587674 3-[3-(Methanesulfonyl)phenyl]propan-1-ol CAS No. 651310-32-6](/img/structure/B12587674.png)
3-[3-(Methanesulfonyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Methanesulfonyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol typically involves the reaction of 3-(methanesulfonyl)phenylpropan-1-ol with appropriate reagents under controlled conditions. One common method involves the use of methanesulfonyl chloride and a base such as triethylamine to introduce the methanesulfonyl group onto the phenyl ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Methanesulfonyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-[3-(Methanesulfonyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfonyl)propan-1-ol: Similar structure but lacks the phenyl ring.
3-(Methanesulfonyl)phenylpropan-1-amine: Contains an amine group instead of a hydroxyl group.
2-Methanesulfonyl-1-phenyl-propan-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-[3-(Methanesulfonyl)phenyl]propan-1-ol is unique due to the presence of both a methanesulfonyl group and a hydroxyl group on a phenylpropanol backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
651310-32-6 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
3-(3-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 |
InChI-Schlüssel |
XJMNUWIWEMMLTF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)




![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)


![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)


